

# Application Notes and Protocols for Suzuki Coupling Reactions of Vinyl Azetidines

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## Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

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These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with vinyl azetidine substrates. Vinyl azetidines are valuable building blocks in medicinal chemistry, and their functionalization via C-C bond formation opens avenues to novel molecular scaffolds. This document outlines recommended starting conditions, detailed experimental protocols, and key considerations for optimizing these transformations, drawing upon established methodologies for structurally related compounds such as enamides and other vinyl heterocycles.

## Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.<sup>[1][2]</sup> The application of this reaction to vinyl azetidines allows for the synthesis of functionalized azetidine derivatives, which are prevalent motifs in many biologically active compounds.

The reaction's success with this substrate class is contingent on careful selection of the catalyst, ligand, base, and solvent. The presence of the nitrogen atom within the azetidine ring can influence the catalytic cycle, and the stereochemistry of the vinyl group requires particular attention.<sup>[3][4]</sup> This document provides protocols based on analogous systems to serve as a

robust starting point for the Suzuki coupling of vinyl azetidines with a variety of arylboronic acids.

## Data Presentation: Summary of Reaction Conditions

The following tables summarize effective catalyst systems and conditions for Suzuki-Miyaura couplings of structurally similar substrates, such as  $\beta$ -enamido triflates and other vinyl heterocycles.<sup>[4][5]</sup> These conditions are recommended as initial starting points for the optimization of vinyl azetidine couplings.

Table 1: Conditions for Stereoretentive Suzuki Coupling

Parameter	Condition	Comments
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> (10 mol%)	Promotes retention of the vinyl group's stereochemistry. <sup>[4]</sup>
Boronic Acid	Arylboronic Acid (1.0 equiv)	
Base	K <sub>3</sub> PO <sub>4</sub> (2.0 equiv)	
Solvent	THF/H <sub>2</sub> O (1:1)	
Temperature	Room Temperature	Mild conditions are often sufficient.
Typical Yield	60-90% (for enamides)	Yields may vary depending on the specific substrates. <sup>[4]</sup>

Table 2: Conditions for Suzuki Coupling with Stereoinversion

Parameter	Condition	Comments
Catalyst	Pd(dppf)Cl <sub>2</sub> (10 mol%)	Can lead to inversion of the vinyl group's stereochemistry. <a href="#">[4]</a>
Boronic Acid	Arylb Boronic Acid (1.2 equiv)	A less aqueous solvent system.
Base	KF (2.0 equiv)	
Solvent	THF/H <sub>2</sub> O (15:1)	
Temperature	50 °C	Moderate heating may be required.
Typical Yield	50-85% (for enamides)	Yields are substrate-dependent. <a href="#">[4]</a>

Table 3: Microwave-Assisted Conditions for Vinylation

Parameter	Condition	Comments
Catalyst	Pd(dppf)Cl <sub>2</sub> (5 mol%)	Effective for microwave-assisted couplings. <a href="#">[6]</a>
Boronic Ester	Pinacol Vinyl Boronate (2.0 equiv)	Used for the introduction of a vinyl group.
Base	K <sub>3</sub> PO <sub>4</sub> (1M aq. solution)	A common solvent for microwave chemistry.
Solvent	1,4-Dioxane	
Temperature	160 °C (Microwave)	
Typical Yield	40-87% (for indazoles)	Yields are for the vinylation of iodoindazoles. <a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki coupling of vinyl azetidines.

#### Protocol 1: General Procedure for Stereoretentive Suzuki Coupling of a Vinyl Azetidine Derivative

This protocol is adapted from conditions known to favor retention of stereochemistry in the coupling of  $\beta$ -enamido triflates.<sup>[4]</sup>

- **Reaction Setup:** To an oven-dried reaction vessel, add the N-protected vinyl azetidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.0 mmol, 1.0 equiv), and potassium phosphate ( $K_3PO_4$ ) (2.0 mmol, 2.0 equiv).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Catalyst Addition:** Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ ) (0.1 mmol, 10 mol%).
- **Solvent Addition:** Add a degassed mixture of THF and water (1:1, 0.1 M) via syringe.
- **Reaction:** Stir the reaction mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography.

#### Protocol 2: General Procedure for Suzuki Coupling with Potential Stereoinversion

This protocol is based on conditions that have been shown to promote inversion of double bond configuration in related systems.<sup>[4]</sup>

- **Reaction Setup:** In an oven-dried reaction vessel, combine the N-protected vinyl azetidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium fluoride (KF) (2.0 mmol, 2.0 equiv).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas three times.
- **Catalyst Addition:** Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ( $\text{Pd(dppf)Cl}_2$ ) (0.1 mmol, 10 mol%).
- **Solvent Addition:** Add a degassed mixture of THF and water (15:1, 0.1 M) via syringe.
- **Reaction:** Heat the reaction mixture to 50 °C and stir vigorously.
- **Monitoring:** Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- **Purification:** Purify the crude product by flash column chromatography.

### Protocol 3: Microwave-Assisted Vinylation of an Azetidine Derivative

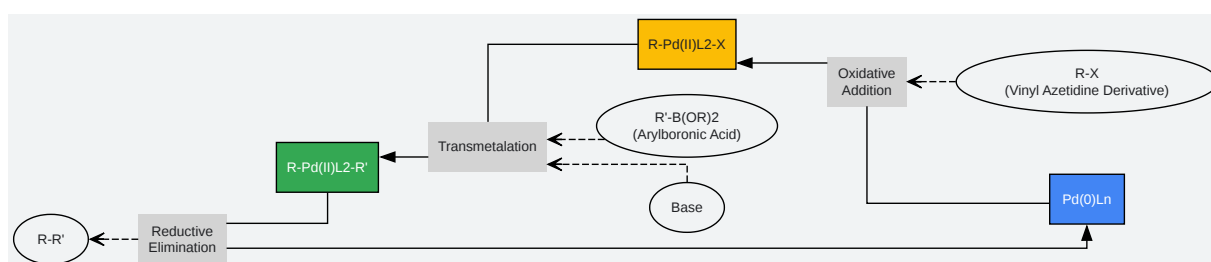
This protocol is adapted from the vinylation of unprotected 3-iodoindazoles and can be applied for the coupling of a halo-azetidine with a vinyl boronate.<sup>[6]</sup>

- **Reaction Setup:** In a microwave reaction vessel, combine the halo-azetidine (e.g., 2-(halomethyl)azetidine, 1.0 mmol, 1.0 equiv), pinacol vinyl boronate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ( $\text{Pd(dppf)Cl}_2$ ) (0.05 mmol, 5 mol%).
- **Solvent and Base Addition:** Add 1,4-dioxane followed by an aqueous solution of potassium phosphate ( $\text{K}_3\text{PO}_4$ , 1M).
- **Reaction:** Seal the vessel and heat the mixture in a microwave reactor to 160 °C for 30-60 minutes.

- Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
- Purification: Purify the resulting product by flash column chromatography.

## Visualizations

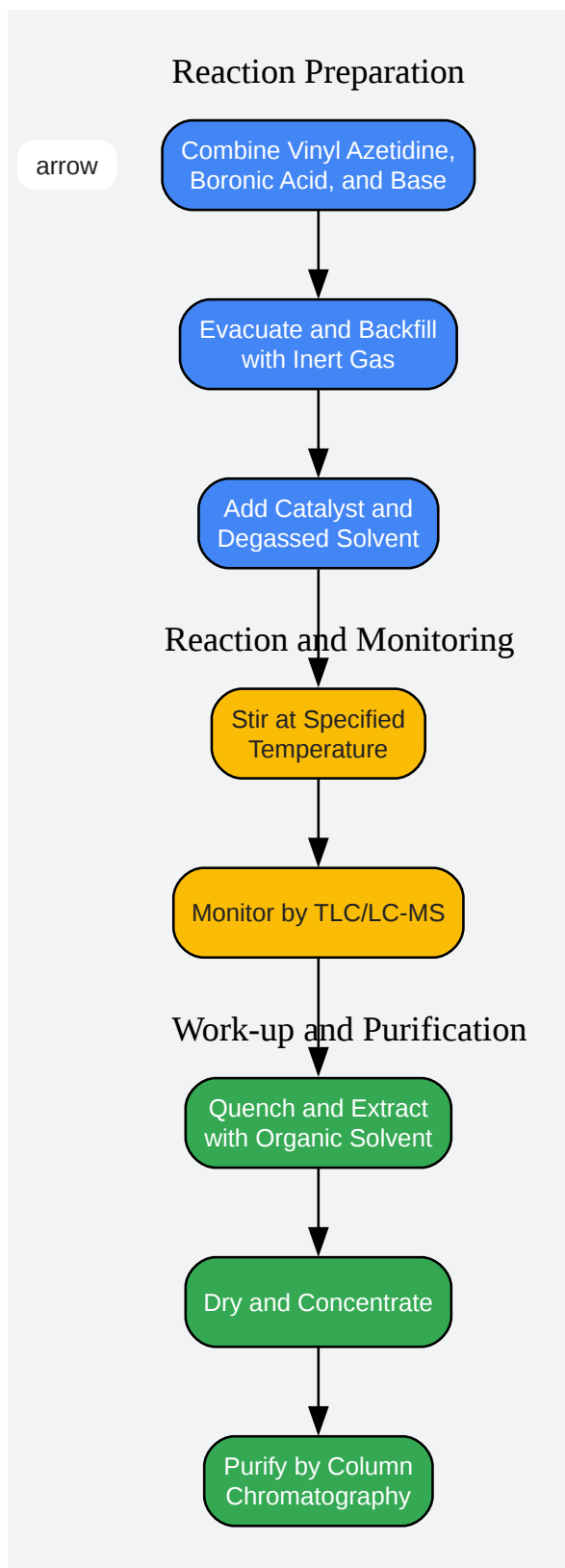
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling of Vinyl Azetidines



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Caption: A typical experimental workflow for the Suzuki coupling of vinyl azetidines.

## Diagram 3: Ligand-Dependent Stereochemical Outcome

Caption: Ligand choice can determine the stereochemical outcome of the coupling.

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